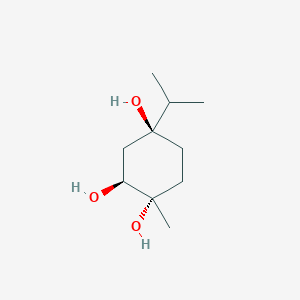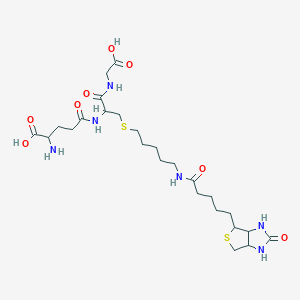
穆里拉姆二醇
描述
Mullilam diol is an organic compound with the chemical formula C10H20O3. It is a colorless to light yellow liquid that is soluble in water and common organic solvents such as ethanol and chloroform . Mullilam diol is known for its stability at room temperature but can decompose under high temperature, high pressure, or light exposure .
Synthetic Routes and Reaction Conditions:
Hydroxidation Reaction: Cyclohexane reacts with potassium hydroxide or sodium hydroxide to produce cyclohexanol.
Hydroxylation Reaction: Cyclohexanol is then reacted with excess hydrogen peroxide to obtain Mullilam diol.
Industrial Production Methods:
- The industrial production of Mullilam diol typically follows the same synthetic routes but on a larger scale, ensuring the reaction conditions are optimized for maximum yield and purity .
Types of Reactions:
Reduction: It can be reduced to form various alcohol derivatives.
Substitution: Mullilam diol can participate in substitution reactions where hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Periodic acid (HIO4) or lead tetraacetate (Pb(OAc)4) are commonly used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Various halogenating agents can be used for substitution reactions.
Major Products:
Oxidation: Aldehydes and ketones.
Reduction: Alcohol derivatives.
Substitution: Halogenated compounds.
科学研究应用
Mullilam diol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds such as esters, ethers, and polyethers.
Biology: Employed in the study of biochemical pathways and enzyme reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized as a solvent in various industrial applications due to its good solubility and low toxicity.
作用机制
The mechanism of action of Mullilam diol involves its interaction with various molecular targets and pathways:
Oxidative Cleavage: The hydroxyl groups in Mullilam diol can form cyclic iodate ethers with reagents like periodic acid, leading to the cleavage of carbon-carbon bonds and formation of carbonyl compounds.
Reduction and Substitution: The hydroxyl groups can be reduced or substituted, altering the compound’s chemical properties and reactivity.
相似化合物的比较
Cyclohexane-1,2-diol: Similar in structure but lacks the additional hydroxyl group.
Menthol: Shares a similar cyclic structure but differs in functional groups.
Uniqueness:
属性
IUPAC Name |
(1S,2S,4S)-1-methyl-4-propan-2-ylcyclohexane-1,2,4-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O3/c1-7(2)10(13)5-4-9(3,12)8(11)6-10/h7-8,11-13H,4-6H2,1-3H3/t8-,9-,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKROZYQLIWCOBD-GUBZILKMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(CCC(C(C1)O)(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@]1(CC[C@]([C@H](C1)O)(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the herbicidal activity of p-menthane-1,2,4-triol?
A1: Research indicates that p-menthane-1,2,4-triol exhibits herbicidal activity against various plant species, including L. multiflorum [] and barnyard grass (Echinochloa crusgalli) []. Specifically, it inhibits seed germination, root growth, and shoot elongation. This activity is observed in both pre-emergence and post-emergence applications, with pre-emergence application demonstrating greater efficacy [, ].
Q2: What is the mechanism of action of p-menthane-1,2,4-triol as a herbicide?
A2: While the exact mechanism of action remains unclear, studies suggest that p-menthane-1,2,4-triol likely disrupts essential plant physiological processes at the cellular level, ultimately inhibiting growth and development [, ]. Further research is needed to elucidate the precise molecular targets and downstream effects.
Q3: Can you describe the structural characteristics of p-menthane-1,2,4-triol?
A3: p-Menthane-1,2,4-triol, also known as Mullilam diol or (1S,2S,4S)-4-Isopropyl-1-methylcyclohexane-1,2,4-triol, possesses a characteristic p-menthane skeleton. It is a cyclic terpene alcohol with three hydroxyl groups at positions 1, 2, and 4. Its structure has been confirmed using various spectroscopic techniques, including IR, 1H NMR, and 13C NMR [, ].
Q4: How is p-menthane-1,2,4-triol synthesized?
A4: A common synthetic route involves the oxidation of 4-terpineol using hydrogen peroxide (H2O2) in the presence of a quaternary ammonium peroxotungstophosphate catalyst []. This method allows for high conversion rates and yields of p-menthane-1,2,4-triol with good purity [].
Q5: Where has p-menthane-1,2,4-triol been found in nature?
A5: p-Menthane-1,2,4-triol has been isolated from various natural sources, including the oil of Zanthoxylum rhetsa [] and the rhizomes of Curcuma singularis [, ]. It has also been identified in the aerial parts of Daucus carota subsp. hispidus []. This suggests a potential role for this compound in the chemical ecology of these plant species.
Q6: Are there any known stereoisomers of p-menthane-1,2,4-triol and their significance?
A6: Yes, different stereoisomers of p-menthane-1,2,4-triol exist. Research highlights the stereoselective synthesis of some of these stereoisomers via the trans-dihydroxylation of terpinen-4-ol []. The biological activity and potential applications of these stereoisomers may differ, warranting further investigation.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-oxo-4-[(4R)-4-[(3R,5R,7R,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentoxy]butanoic acid](/img/structure/B1151594.png)
